3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of benzene sulfonamides. This compound features a complex structure characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as a tetrahydroquinoline moiety. The compound has potential applications in medicinal chemistry due to its biological activity.
The compound is identified by the CAS number 946352-13-2 and is documented in various chemical databases, including PubChem and ChemSrc. It is synthesized for research purposes and may be of interest in pharmaceutical development due to its unique structural attributes and potential therapeutic effects.
3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be classified as:
The synthesis of 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is C19H18ClFN2O2S.
Property | Value |
---|---|
Molecular Weight | 360.8 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure | Structure |
Note: The actual image of the chemical structure should be included where indicated.
The compound can be represented using various structural notations:
CC(=O)N1CCc2cc(NS(=O)(=O)c3ccc(F)cc3)ccc21
InChI=1S/C19H18ClFN2O2S/c1-2-9...
The compound can undergo several chemical reactions typical for sulfonamides and halogenated compounds:
Reactions involving this compound must be conducted with care due to potential reactivity of halogen substituents and the sulfonamide functional group.
The mechanism of action for compounds like 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in the molecular structure can significantly affect biological activity and selectivity towards targets.
While specific physical properties such as density and boiling point are not available for this compound, typical properties for similar sulfonamides include:
Key chemical properties include:
3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has potential applications in:
This compound represents a promising area for further research in drug development due to its unique structural features and potential biological activities.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: